![molecular formula C13H11N5O2S B511845 2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 690960-24-8](/img/structure/B511845.png)
2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring . It also has a phenyl group and a thioacetamide group attached to the pyrazolo[3,4-d]pyrimidine core.Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can act as precursors in the preparation of other fused heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar groups would increase its solubility in polar solvents .Scientific Research Applications
Synthesis of Polyfunctionally Substituted Heterocycles
This compound has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene . These heterocycles incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety .
Antioxidant Activity
Some of the synthesized compounds, specifically pyrazole and thiophene derivatives, have shown antioxidant activity nearly equal to that of ascorbic acid . This suggests potential applications in health and wellness products.
Biological and Pharmacological Activities
Pyrazole derivatives, which can be synthesized using this compound, are known to have interesting biological and pharmacological activities . They are useful as starting materials for the synthesis of several polysubstituted fused pyrazoles .
Preparation of Fused Heterocyclic Systems
5-Aminopyrazoles, which can be synthesized from this compound, have been extensively used as precursors in the preparation of other fused heterocyclic systems like pyrazolotriazinones, pyrazolo-triazepinones, and pyrazolopyrimidinones .
Antibacterial Activity
Pyrazolopyrimidinones, which can be synthesized from this compound, have been found to have antibacterial activity . This suggests potential applications in the development of new antibiotics.
Antiproliferative Activity
These molecules have also shown antiproliferative activity , suggesting potential applications in cancer treatment.
CNS Modulating Activity
Pyrazolopyrimidinones have shown CNS modulating activity , suggesting potential applications in the treatment of neurological disorders.
Anti-inflammatory Activity
These molecules have also shown anti-inflammatory activity , suggesting potential applications in the treatment of inflammatory diseases.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase and hindering the progression of the S phase
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the initiation and progression of DNA replication during the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents cells from dividing and proliferating . This effect is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .
Future Directions
properties
IUPAC Name |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c14-10(19)7-21-13-16-11-9(6-15-17-11)12(20)18(13)8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,19)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZDRXBLFMWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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